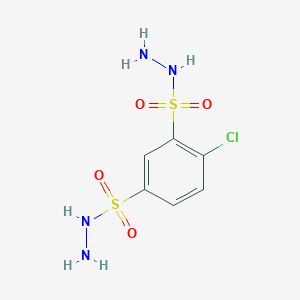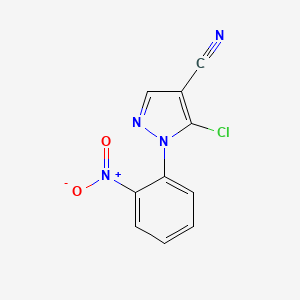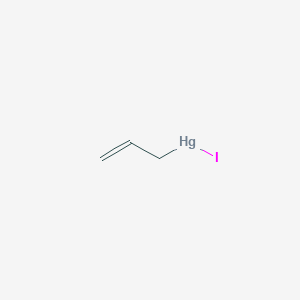
Iodo(prop-2-en-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of an iodine atom and a prop-2-en-1-yl group attached to a mercury center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(prop-2-en-1-yl)mercury typically involves the reaction of prop-2-en-1-yl halides with mercury(II) iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Iodo(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the compound.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Formation of various organomercury derivatives.
Oxidation Reactions: Formation of mercury(II) compounds.
Reduction Reactions: Formation of mercury(I) or elemental mercury.
Aplicaciones Científicas De Investigación
Iodo(prop-2-en-1-yl)mercury has several applications in scientific research:
Biology: Employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Iodo(prop-2-en-1-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their structure and function. This interaction is mediated through the electrophilic nature of the mercury center, which readily reacts with thiol groups and other nucleophiles.
Comparación Con Compuestos Similares
Methylmercury: Another organomercury compound with a methyl group instead of a prop-2-en-1-yl group.
Ethylmercury: Contains an ethyl group attached to the mercury center.
Phenylmercury: Features a phenyl group bonded to mercury.
Uniqueness: Iodo(prop-2-en-1-yl)mercury is unique due to the presence of both an iodine atom and a prop-2-en-1-yl group. This combination imparts distinct chemical reactivity and potential applications compared to other organomercury compounds. The prop-2-en-1-yl group provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
2845-00-3 |
|---|---|
Fórmula molecular |
C3H5HgI |
Peso molecular |
368.57 g/mol |
Nombre IUPAC |
iodo(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.Hg.HI/c1-3-2;;/h3H,1-2H2;;1H/q;+1;/p-1 |
Clave InChI |
ZXYQJYAQDRRMIC-UHFFFAOYSA-M |
SMILES canónico |
C=CC[Hg]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


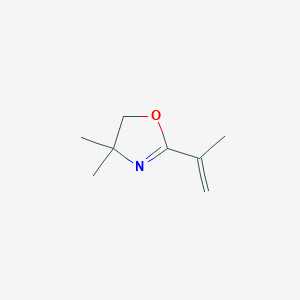
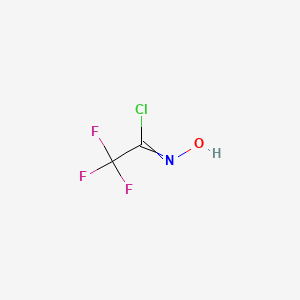
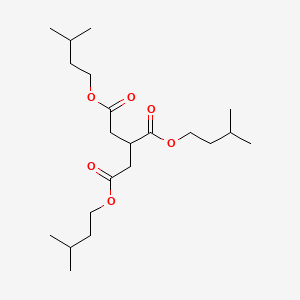
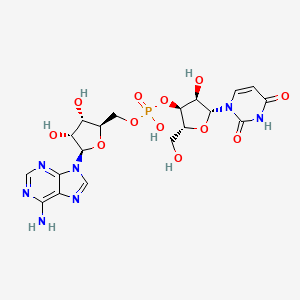
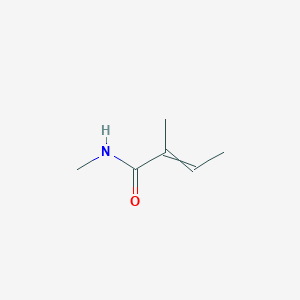
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
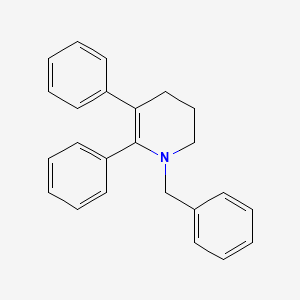
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
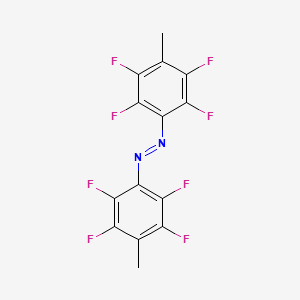
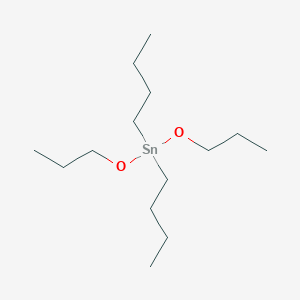
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
